molecular formula C13H14N2 B13692680 8-(3-Azetidinyl)-2-methylquinoline

8-(3-Azetidinyl)-2-methylquinoline

Cat. No.: B13692680
M. Wt: 198.26 g/mol
InChI Key: QNOIJTVVUBQYBB-UHFFFAOYSA-N
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Description

8-(3-Azetidinyl)-2-methylquinoline is a heterocyclic compound that features a quinoline core substituted with an azetidinyl group at the 8-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Azetidinyl)-2-methylquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

8-(3-Azetidinyl)-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

8-(azetidin-3-yl)-2-methylquinoline

InChI

InChI=1S/C13H14N2/c1-9-5-6-10-3-2-4-12(13(10)15-9)11-7-14-8-11/h2-6,11,14H,7-8H2,1H3

InChI Key

QNOIJTVVUBQYBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2C3CNC3)C=C1

Origin of Product

United States

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